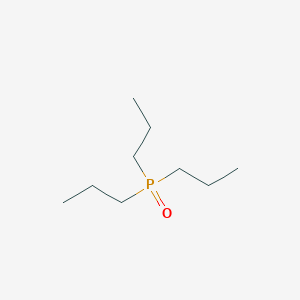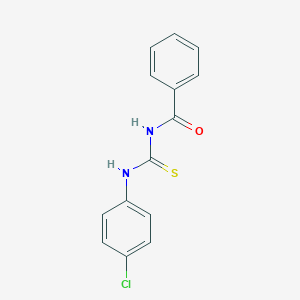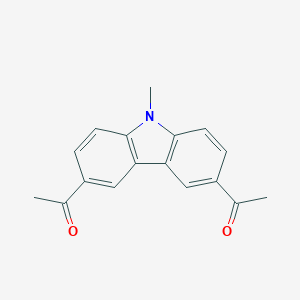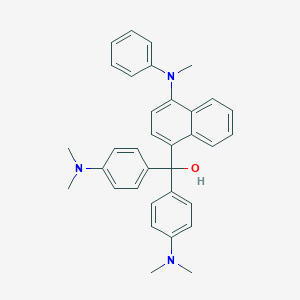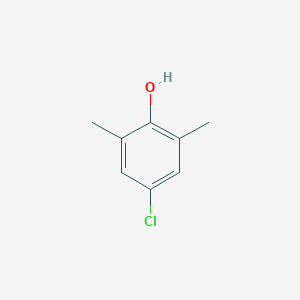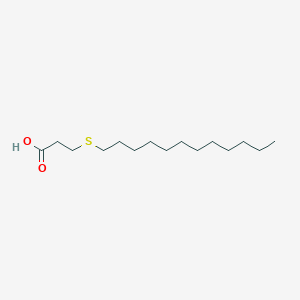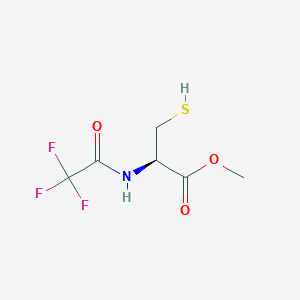![molecular formula C18H16N2Se2 B074030 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole CAS No. 1160-39-0](/img/structure/B74030.png)
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole, also known as MMID, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMID is a derivative of indole, a naturally occurring compound found in many plants and animals. MMID has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole is not fully understood, but it is believed to involve the activation of the Keap1-Nrf2 pathway. This pathway plays a critical role in regulating cellular responses to oxidative stress and inflammation. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to activate Nrf2, which leads to the upregulation of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to decrease the production of reactive oxygen species and inflammatory cytokines. In animal studies, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole in lab experiments is its potential as a fluorescent probe. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have fluorescence properties, which makes it useful in bioimaging applications. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. One limitation of using 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole in lab experiments is its low solubility in water, which may limit its use in certain assays.
Orientations Futures
There are several future directions for research on 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole. One area of interest is its potential as a chemopreventive agent. Further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have potential as a fluorescent probe in bioimaging applications. Future research could focus on optimizing its fluorescent properties for use in different imaging techniques. Finally, more studies are needed to fully understand the mechanism of action of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been achieved using several methods. One of the most common methods involves the reaction of 1-methylindole with diselenide in the presence of a catalyst. Another method involves the reaction of 1-methylindole with a selenium reagent, followed by the addition of an electrophile. The yield of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole varies depending on the method used, but it is typically in the range of 30-50%.
Applications De Recherche Scientifique
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has also been studied for its potential as a chemopreventive agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been studied for its potential as a fluorescent probe in bioimaging applications.
Propriétés
Numéro CAS |
1160-39-0 |
|---|---|
Nom du produit |
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole |
Formule moléculaire |
C18H16N2Se2 |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
1-methyl-3-[(1-methylindol-3-yl)diselanyl]indole |
InChI |
InChI=1S/C18H16N2Se2/c1-19-11-17(13-7-3-5-9-15(13)19)21-22-18-12-20(2)16-10-6-4-8-14(16)18/h3-12H,1-2H3 |
Clé InChI |
DOWRVEDXCBXBQA-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)[Se][Se]C3=CN(C4=CC=CC=C43)C |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)[Se][Se]C3=CN(C4=CC=CC=C43)C |
Synonymes |
Bis(1-methyl-1H-indol-3-yl) perselenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



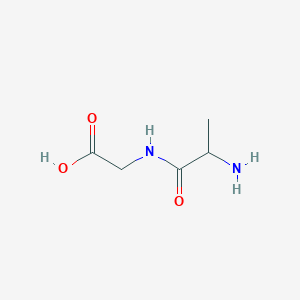
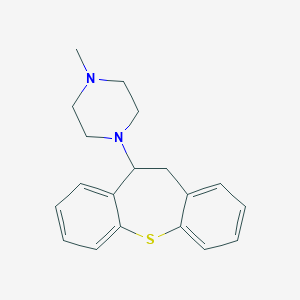
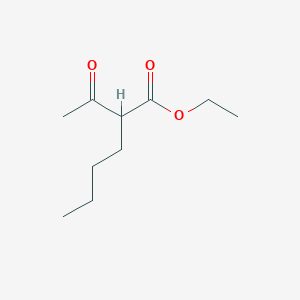

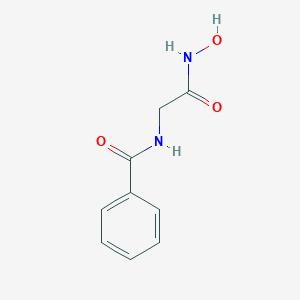
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)
